molecular formula C11H14ClN5 B1315966 2-chloro-N-cyclohexyl-9H-purin-6-amine CAS No. 39639-45-7

2-chloro-N-cyclohexyl-9H-purin-6-amine

Cat. No. B1315966
CAS RN: 39639-45-7
M. Wt: 251.71 g/mol
InChI Key: KFFVUDBBUBKCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-9H-purin-6-amine is a unique chemical compound with the empirical formula C11H14ClN5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine involves several steps. In one method, the compound was synthesized by combining it with another compound in the presence of sodium acetate in chloroform at 150°C for 0.5 hours under microwave irradiation . Another method involved the use of toluene-4-sulfonic acid in 1,4-dioxane at 130°C for 3 hours under microwave irradiation .


Molecular Structure Analysis

The molecular weight of 2-chloro-N-cyclohexyl-9H-purin-6-amine is 251.72 . The InChI code and SMILES string provide a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-cyclohexyl-9H-purin-6-amine are not well-documented. It is known to be soluble in water and DMSO to a slight degree, and very slightly soluble in DMSO with heating and ultrasonic treatment .

Scientific Research Applications

Synthetic Studies and Biological Activity

Synthetic Pathways and Tautomerism

Research efforts have been directed towards the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-chloro-N-cyclohexyl-9H-purin-6-amine, highlighting the compound's utility in creating derivatives with potential biological activities. These studies involve the displacement of chlorine and explore variations in amino/imino tautomer ratios, which are crucial for understanding the chemical behavior and reactivity of such compounds (Roggen & Gundersen, 2008).

Biological Screening

Further extensions of this work led to the biological screening of 2-substituted agelasine analogs, derived from the parent chloro-N-methoxy-9-methyl-9H-purin-6-amine compound. These analogs demonstrated antimycobacterial and antiprotozoal activity, suggesting the potential for developing new therapeutic agents from this chemical framework (Roggen et al., 2011).

Drug Discovery and Development

Hybrid Molecule Synthesis

Research has also focused on combining the purine base with other active cores, such as quinoline, to create hybrid molecules. These novel compounds have been evaluated for their cytotoxic activities against cancer cell lines, indicating the versatility of the purine base in drug discovery (Kapadiya & Khunt, 2018).

Process Development

Studies have developed processes for large-scale preparation of benzylated chloropurine derivatives, demonstrating the industrial applicability of compounds related to 2-chloro-N-cyclohexyl-9H-purin-6-amine. This work underscores the compound's potential in pharmaceutical manufacturing and highlights methods to optimize yield and purity (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with 2-chloro-N-cyclohexyl-9H-purin-6-amine are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-chloro-N-cyclohexyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFVUDBBUBKCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-9H-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexyl-9H-purin-6-amine
Reactant of Route 2
2-chloro-N-cyclohexyl-9H-purin-6-amine
Reactant of Route 3
2-chloro-N-cyclohexyl-9H-purin-6-amine
Reactant of Route 4
2-chloro-N-cyclohexyl-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-cyclohexyl-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-cyclohexyl-9H-purin-6-amine

Citations

For This Compound
2
Citations
M Koley, X König, K Hilber, M Schnürch… - … : Online Journal of …, 2011 - arkat-usa.org
The synthesis of 2, 6-diamino-substituted purines is reported starting from 2, 6-dichloropurine via two subsequent selective nucleophilic substitution reactions. The first substitution takes …
Number of citations: 5 www.arkat-usa.org
B Bosco, A Defant, A Messina, T Incitti, D Sighel… - Molecules, 2018 - mdpi.com
Reversine is a potent antitumor 2,6-diamino-substituted purine acting as an Aurora kinases inhibitor and interfering with cancer cell cycle progression. In this study we describe three …
Number of citations: 10 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.